![molecular formula C15H17NO3S2 B1195759 2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester is a thiophenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Exposure Assessment
Compounds similar to 2-Thiophenecarboxylic acid esters have been studied for their presence in the environment and their potential as biomarkers for exposure assessment. For example, environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been monitored through the detection of oxidative metabolites in human urine, suggesting a method for assessing exposure to various environmental chemicals (Silva et al., 2013).
Pharmacokinetics and Metabolism
Understanding the metabolism of chemical compounds is crucial in pharmacology and toxicology. Studies on compounds like mebeverine have shown complete hydrolysis to corresponding acid and alcohol moieties in humans, highlighting the importance of investigating metabolic pathways and potential metabolites of thiophenecarboxylic acid esters for their pharmacological applications (Kristinsson et al., 1994).
Vascular Studies
Research on vascular responses to certain compounds can inform their potential therapeutic applications. For instance, the effect of HN-65021 on angiotensin II-induced vasoconstriction in human forearm vasculature has been studied, suggesting the relevance of exploring similar compounds for vascular effects (Cockcroft et al., 1995).
Analytical Chemistry and Biomarker Development
The development of analytical methods for detecting and quantifying chemical compounds and their metabolites in biological samples is a significant application area. Research on saturated and unsaturated dicarboxylic acids in urine, for example, has improved the understanding of metabolic disorders and the identification of biomarkers for various conditions (Liebich et al., 1980).
Eigenschaften
Produktname |
2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester |
|---|---|
Molekularformel |
C15H17NO3S2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
[3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H17NO3S2/c1-10(2)13(19-15(18)12-6-4-8-21-12)14(17)16-9-11-5-3-7-20-11/h3-8,10,13H,9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YRMWNJJGZIIGOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC1=CC=CS1)OC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,6,8-Tetraazatricyclo[4.4.1.13,8]dodecane](/img/structure/B1195676.png)
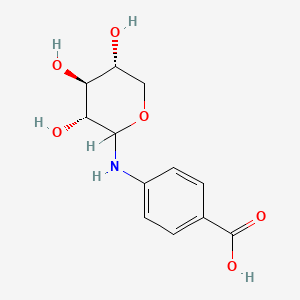
![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)
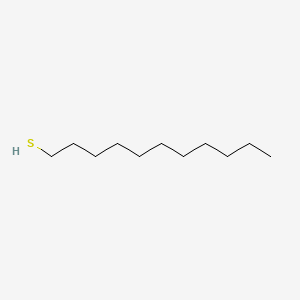
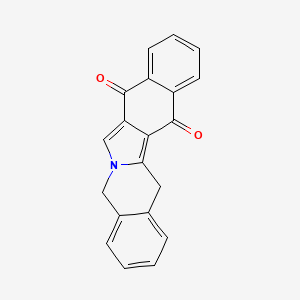
![Methanaminium, N-(2-hydroxy-9H-benzo[a]phenoxazin-9-ylidene)-N-methyl-, chloride (1:1)](/img/structure/B1195689.png)
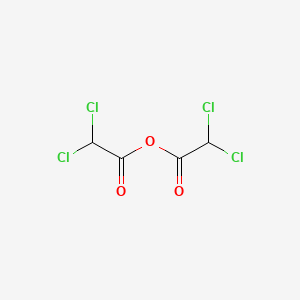

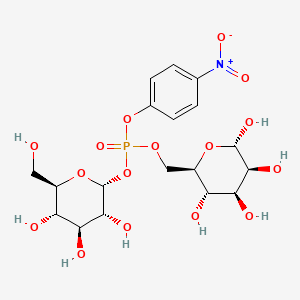
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-chloro-2-methyl-3-pyrazolecarboxamide](/img/structure/B1195694.png)
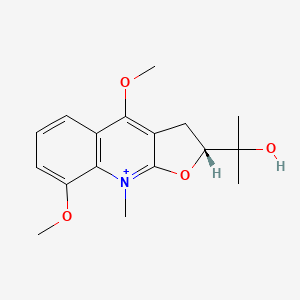
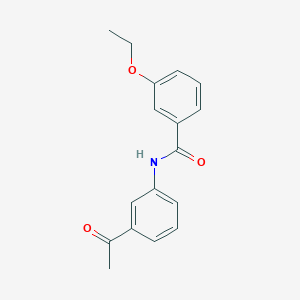
![5-Amino-3-(2-methylphenyl)-4-oxo-1-thieno[3,4-d]pyridazinecarboxylic acid ethyl ester](/img/structure/B1195698.png)
![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)